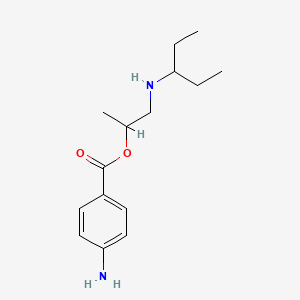
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate is an organic compound with the molecular formula C15H24N2O2It is a derivative of para-aminobenzoic acid (PABA), which is commonly used in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Preparation Methods
The synthesis of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium and results in the formation of chiral propargyl-containing amines . The reaction conditions typically involve stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography.
Chemical Reactions Analysis
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines .
Scientific Research Applications
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various chiral compounds. In medicine, it is being explored for its potential use in drug development, particularly in the design of novel therapeutic agents with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis and replication, thereby exerting its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be compared with other similar compounds, such as 1-(benzyloxy)propan-2-one derivatives and other PABA analogs. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and chiral properties, which may confer distinct pharmacological effects . Other similar compounds include 3-[(pent-2-yn-1-yl)oxy]aniline derivatives and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline derivatives .
Properties
CAS No. |
73713-54-9 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate |
InChI |
InChI=1S/C15H24N2O2/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12/h6-9,11,14,17H,4-5,10,16H2,1-3H3 |
InChI Key |
MHZZUEJIMXLOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
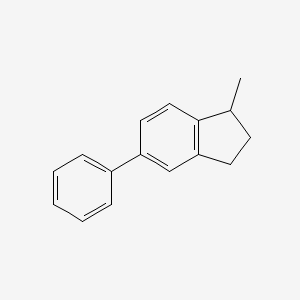
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
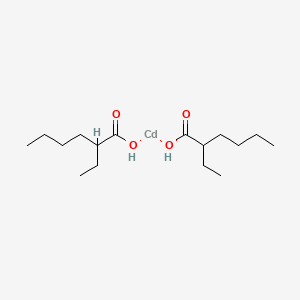

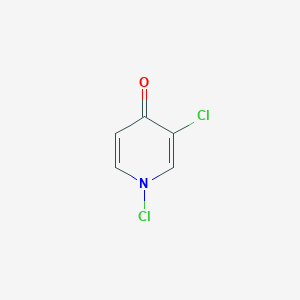
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
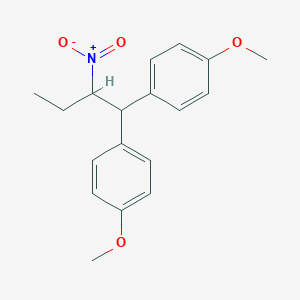
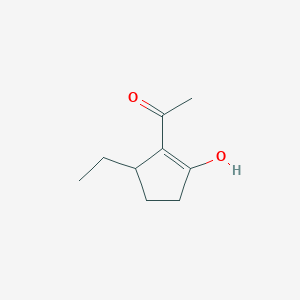
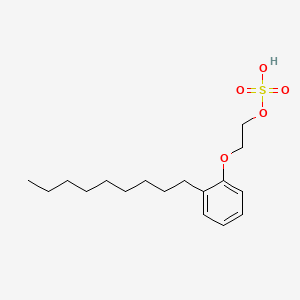

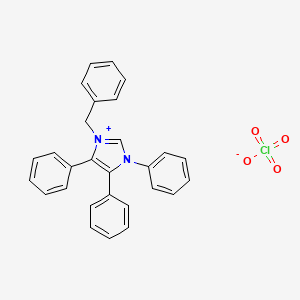
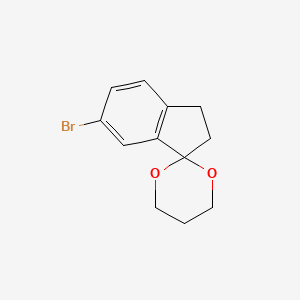
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
